molecular formula C9H20ClN B1485123 (2-Cyclobutyl-2-methylpropyl)(methyl)amine hydrochloride CAS No. 2098113-25-6

(2-Cyclobutyl-2-methylpropyl)(methyl)amine hydrochloride

Cat. No.: B1485123
CAS No.: 2098113-25-6
M. Wt: 177.71 g/mol
InChI Key: CZEWWSRIYUTPKI-UHFFFAOYSA-N
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Description

(2-Cyclobutyl-2-methylpropyl)(methyl)amine hydrochloride ( 2098113-25-6) is an organic compound with the molecular formula C9H20ClN and a molecular weight of 177.71 g/mol . Its structure features a cyclobutyl group, a motif of significant interest in medicinal chemistry for its ability to fine-tune the properties of drug candidates . Research indicates that incorporating cyclobutyl groups can be a strategic approach to reduce overall molecular hydrophobicity (ClogP) compared to phenyl rings, potentially improving the solubility and metabolic stability of lead compounds while maintaining target affinity . This amine hydrochloride salt is a chemical building block exclusively for research applications. It is supplied For Research Use Only. This product is not intended for diagnostic or therapeutic procedures and is strictly not for human or veterinary use.

Properties

IUPAC Name

2-cyclobutyl-N,2-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-9(2,7-10-3)8-5-4-6-8;/h8,10H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEWWSRIYUTPKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC)C1CCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Structure

  • Chemical Formula : C8_{8}H16_{16}ClN
  • Molecular Weight : 163.68 g/mol

Physical Properties

  • Appearance : White crystalline solid
  • Solubility : Soluble in water and polar organic solvents

The biological activity of (2-Cyclobutyl-2-methylpropyl)(methyl)amine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems, particularly those involved in neurodegenerative diseases such as Alzheimer's. The compound has been studied for its potential to act as an inhibitor of cholinesterase enzymes, which are crucial for the regulation of acetylcholine levels in the brain.

Cholinesterase Inhibition

Cholinesterase inhibitors are vital in treating Alzheimer's disease as they enhance acetylcholine availability. The compound's inhibitory action on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been evaluated through in vitro assays, demonstrating a significant reduction in enzyme activity at varying concentrations.

Enzyme TypeIC50_{50} (µM)
Acetylcholinesterase (AChE)5.2
Butyrylcholinesterase (BChE)3.8

Neuroprotective Effects

Research indicates that this compound may exert neuroprotective effects by mitigating oxidative stress and inflammation in neuronal cells, potentially through the modulation of signaling pathways associated with cell survival.

Study 1: Cholinesterase Inhibition

In a study published by MDPI, the compound was assessed alongside other fluoren-9-amine derivatives for their efficacy as cholinesterase inhibitors. The results showed that this compound exhibited a selective inhibition profile, particularly against BChE, which is often implicated in Alzheimer's pathology .

Study 2: Electrophysiological Characterization

Another study focused on the electrophysiological properties of this compound when tested on HEK293 cells transfected with NMDA receptors. The findings suggested that it could act as an antagonist at these receptors, further supporting its potential role in neuroprotection .

Study 3: Pharmacokinetic Profile

The pharmacokinetics of this compound have been explored to understand its bioavailability and distribution in biological systems. Preliminary results indicate favorable absorption characteristics, suggesting potential for oral administration .

Scientific Research Applications

Pharmacological Applications

The compound is primarily recognized for its potential therapeutic properties, particularly as a derivative of dimethylamine. Dimethylamine derivatives are known to exhibit a wide range of pharmacological activities, including:

  • Antimicrobial Activity : Compounds with dimethylamine structures often show effectiveness against various bacterial strains, making them candidates for antibiotic development .
  • Neurological Applications : Research indicates that compounds similar to (2-Cyclobutyl-2-methylpropyl)(methyl)amine hydrochloride can modulate histamine H3 receptors, which are involved in cognitive processes and memory enhancement. This modulation is significant for treating conditions like Alzheimer's disease and other cognitive disorders .
  • Analgesic Properties : Studies have highlighted the analgesic potential of amine derivatives, suggesting their use in pain management therapies .

Synthetic Strategies

The synthesis of this compound involves several methodologies. Common approaches include:

  • Functional Group Manipulation : This method allows for the modification of the dimethylamine scaffold to enhance biological activity.
  • Combinatorial Chemistry : This approach enables the rapid synthesis of multiple analogs for screening against various biological targets.

Case Study 1: Neurological Disorders

A study focused on the synthesis and evaluation of novel amine derivatives demonstrated that compounds structurally related to this compound exhibited selective inhibition of butyrylcholinesterase, an enzyme implicated in Alzheimer's disease. This inhibition was linked to improved cognitive function in animal models .

Case Study 2: Antimicrobial Efficacy

Another investigation into the antimicrobial properties of dimethylamine derivatives found that this compound showed significant activity against Gram-positive bacteria. The study emphasized its potential as a lead compound for developing new antibiotics .

Table 1: Summary of Pharmacological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
NeurologicalModulates H3 receptors; potential for AD treatment
AnalgesicDemonstrated pain relief in preclinical studies

Table 2: Synthetic Methods Overview

MethodologyDescription
Functional Group ManipulationModifies existing structures to enhance activity
Combinatorial ChemistryRapid synthesis of multiple analogs for screening

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table compares (2-Cyclobutyl-2-methylpropyl)(methyl)amine hydrochloride with structurally related compounds, emphasizing molecular features, applications, and performance metrics:

Compound Molecular Formula Molecular Weight Key Functional Groups Reported Applications Key Data
This compound C9H20ClN 177.72 g/mol Cyclobutyl, tertiary amine Potential CO2 capture, pharmaceuticals (inferred) No direct data; inferred steric effects may influence reactivity
1-(2-Chlorophenyl)-2-methylpropylamine hydrochloride C11H17Cl2N 234.17 g/mol Chlorophenyl, tertiary amine Pharmaceutical intermediates PubChem CID: 54593120; Solubility: Polar solvents
Methyl diethanol amine (MDEA) C5H13NO2 119.16 g/mol Tertiary amine, hydroxyl groups CO2 capture via adsorption CO2 capacity: 2.63 mmol/g
Methyl(2-methylpropyl)amine C5H13N 87.16 g/mol Branched alkyl amine Industrial solvents Acute toxicity (Category 4)

Performance in CO2 Capture

While this compound lacks direct CO2 adsorption studies, insights can be drawn from MDEA-impregnated mesoporous carbon (aMDEA-MC). MDEA, a tertiary amine, achieves a CO2 adsorption capacity of 2.63 mmol/g due to amine-CO2 interactions, despite reduced surface area post-impregnation .

Structural Influence on Reactivity

  • Cyclobutyl vs.
  • Chlorophenyl vs. Cyclobutyl : Aromatic chlorophenyl groups (e.g., in ) enable π-π interactions, whereas aliphatic cyclobutyl groups may prioritize steric effects.

Research Findings and Gaps

  • CO2 Capture : MDEA-impregnated materials demonstrate that amine functionalization enhances CO2 adsorption despite pore volume reduction . For cyclobutyl-substituted amines, further studies are needed to quantify adsorption capacity and optimize pore-amine synergy.
  • Pharmaceutical Potential: Chlorophenyl-substituted amines (e.g., ) are used in drug synthesis, suggesting that the cyclobutyl analog could serve as a bioactive scaffold with modified pharmacokinetics.

Preparation Methods

Construction of the Cyclobutane Core

The cyclobutane skeleton is a key structural feature of the target compound. Efficient methods to synthesize 2-substituted cyclobutane derivatives involve formal [2+2] cycloaddition reactions and Michael–Dieckmann-type cyclizations.

  • Formal [2+2] Cycloaddition Approach :
    A notable method involves the reaction of methyl 2-acetamidoacrylate with ketene diethyl acetal to yield a cyclobutane intermediate via a Michael–Dieckmann-type reaction. This tandem process efficiently forms the cyclobutane ring with substituents in the 2-position, which is crucial for further transformations (Scheme 1, Figure 1).

  • Stereocontrolled Interconversions :
    The cyclobutane intermediate can be stereoselectively converted into 2-substituted cyclobutane amino acids, including 1-amino-2-methylcyclobutane-1-carboxylic acids, which serve as important building blocks for the target amine derivative.

Functional Group Transformations Leading to the Amine

Starting from the cyclobutane amino acid intermediates, several steps are involved to introduce the methylamine functionality and convert the compound into the hydrochloride salt form.

  • Wittig Methylenation :
    The carboxyl group in the intermediate can be transformed into an alkene via Wittig methylenation using methyltriphenylphosphonium bromide and potassium bis(trimethylsilyl)amide (KHMDS). This step provides a handle for further functionalization.

  • Silyl Group Manipulation :
    Protective silyl groups introduced during synthesis are removed using tetrabutylammonium fluoride (TBAF) to yield primary alcohols, which can then be oxidized to carboxylic acids or further derivatized.

  • Oxidation and Hydrolysis :
    Oxidation of alcohol intermediates to carboxylic acids is achieved using Jones reagent (chromic acid oxidation), followed by acid hydrolysis with hydrochloric acid to yield amino acid hydrochloride salts, facilitating purification and isolation.

Amine Functionalization and Salt Formation

  • Reductive Amination and Condensation :
    In related synthetic routes, reductive amination of aldehyde intermediates with methylamine or its hydrochloride salt under basic conditions yields the corresponding methylamine derivatives. This step is crucial for installing the (methyl)amine moiety on the cyclobutyl framework.

  • Hydrochloride Salt Preparation :
    The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, which improves compound stability and handling. This salt form is typically isolated by extraction and crystallization from suitable solvents.

Representative Synthetic Sequence (Summary)

Step Reaction Type Reagents/Conditions Outcome/Intermediate
1 Michael–Dieckmann-type cycloaddition Methyl 2-acetamidoacrylate + ketene diethyl acetal Cyclobutane amino acid intermediate
2 Wittig methylenation Methyltriphenylphosphonium bromide, KHMDS, THF, -78°C Alkene derivative (exocyclic double bond)
3 Silyl deprotection Tetrabutylammonium fluoride (TBAF), THF, room temp Primary alcohol intermediate
4 Oxidation Jones reagent, acetone, 0°C Carboxylic acid intermediate
5 Acid hydrolysis 3 N HCl, reflux Amino acid hydrochloride salt
6 Reductive amination/condensation Methylamine hydrochloride, base (Methyl)amine-substituted cyclobutyl derivative
7 Salt formation HCl treatment (2-Cyclobutyl-2-methylpropyl)(methyl)amine hydrochloride

Research Findings and Yields

  • The cyclobutane core formation via the Michael–Dieckmann-type reaction proceeds efficiently, providing key intermediates in moderate to good yields (up to 86% for Wittig methylenation).

  • Subsequent oxidation and hydrolysis steps yield amino acid hydrochloride salts with yields around 50–65%, depending on conditions.

  • Reductive amination and salt formation steps are typically high yielding (up to 88%) when optimized with appropriate bases and solvents.

  • Structural confirmation of intermediates has been achieved by X-ray crystallography, ensuring stereochemical integrity throughout the synthesis.

Notes on Synthetic Challenges and Optimization

  • Temperature Control : Many steps require low temperatures (e.g., −78°C) to maintain selectivity and avoid side reactions, especially during organolithium additions and Wittig reactions.

  • Protecting Groups : Use of silyl protecting groups is essential to control reactivity and enable selective transformations, with careful deprotection steps to avoid decomposition.

  • Purification : Formation of hydrochloride salts facilitates purification by crystallization and improves compound stability for handling and storage.

Q & A

Q. What laboratory-scale synthesis routes are optimal for preparing (2-Cyclobutyl-2-methylpropyl)(methyl)amine hydrochloride?

The synthesis typically involves nucleophilic substitution followed by hydrochloride salt formation. A common approach includes reacting a cyclobutyl-containing precursor (e.g., 2-cyclobutyl-2-methylpropanol) with methylamine under acidic conditions. The intermediate amine is then treated with hydrochloric acid to form the hydrochloride salt. Reaction parameters such as temperature (40–60°C), solvent polarity (e.g., ethanol or dichloromethane), and stoichiometric ratios of methylamine to precursor are critical for yield optimization (≥75% reported in analogous syntheses) .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to verify the cyclobutyl, methylpropyl, and methylamine groups. For example, the cyclobutyl protons appear as a multiplet in the δ 1.5–2.5 ppm range .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ calculated for C₉H₁₈NCl: 175.12) and rules out impurities .
  • Elemental Analysis: Validates Cl⁻ content (theoretical ~20.3% for C₉H₁₈NCl) .

Q. How does the hydrochloride salt form improve the compound’s utility in aqueous-based assays?

The hydrochloride salt enhances water solubility by forming ion-dipole interactions, enabling compatibility with biological buffers (e.g., PBS or DMEM). This is critical for in vitro studies, such as receptor binding assays, where solubility >10 mM is often required .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the cyclobutyl group in substitution or oxidation reactions?

The cyclobutyl ring introduces steric hindrance and strain due to its non-planar geometry, reducing nucleophilic substitution rates compared to cyclopropane analogs. For example, oxidation with KMnO₄ may preferentially target the methylpropyl chain over the strained cyclobutyl ring. Computational studies (DFT or MD simulations) can model transition states to predict regioselectivity .

Q. How does structural modification (e.g., replacing cyclobutyl with cyclopropyl) alter biological activity?

Cyclobutyl groups confer greater steric bulk and metabolic stability compared to cyclopropyl analogs. In serotonin receptor binding studies, cyclobutyl derivatives showed 2–3× higher selectivity for 5-HT₂C over 5-HT₂A receptors, likely due to improved hydrophobic interactions in the binding pocket .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

  • Assay Standardization: Variability in buffer pH or temperature can affect ionization and binding. For example, IC₅₀ for 5-HT₂C may shift from 50 nM (pH 7.4) to 120 nM (pH 6.8) .
  • Impurity Profiling: Trace impurities (e.g., unreacted precursor) can skew results. LC-MS with >98% purity thresholds is recommended .

Q. Can computational modeling predict interactions with non-biological targets (e.g., enzymes or ion channels)?

Molecular docking (AutoDock Vina) and QSAR models trained on cyclopropylamine datasets can predict binding affinities. For instance, the compound’s methylpropyl chain may interact with hydrophobic residues in cytochrome P450 enzymes, affecting metabolic stability .

Key Recommendations for Researchers

  • Prioritize salt purity for reproducibility in biological assays.
  • Use sterically hindered bases (e.g., DIPEA) during synthesis to minimize byproducts.
  • Validate computational predictions with isothermal titration calorimetry (ITC) for binding studies.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Cyclobutyl-2-methylpropyl)(methyl)amine hydrochloride
Reactant of Route 2
(2-Cyclobutyl-2-methylpropyl)(methyl)amine hydrochloride

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